(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is a synthetic organic compound characterized by its unique structure, which includes a bromo and a fluoro substituent on a phenyl ring and an acryloyl chloride functional group. This compound belongs to the class of α,β-unsaturated acyl chlorides, which are known for their reactivity in various chemical transformations. The presence of both halogen substituents enhances its electrophilic character, making it a valuable intermediate in organic synthesis.
These reactions are crucial for developing pharmaceutical agents and other functional materials.
The biological activity of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is an area of interest due to its potential applications in medicinal chemistry. Compounds with similar structures have shown various biological activities, including:
The specific biological effects depend on the compound's structure and the target biological pathways involved .
Several methods exist for synthesizing (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride:
These synthetic routes highlight the versatility of this compound in organic synthesis.
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride has several applications:
These applications underscore its significance in multiple fields.
Studies on the interactions of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride with biological targets are essential for understanding its pharmacological potential. Techniques such as:
Such studies are crucial for advancing drug development processes.
Several compounds share structural similarities with (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, each exhibiting unique properties:
| Compound Name | Structure | Notable Properties |
|---|---|---|
| 4-Bromobenzoyl Chloride | Structure | Reactive acyl chloride used in organic synthesis |
| 4-Fluorobenzoyl Chloride | Structure | Exhibits similar reactivity but lacks bromine |
| 2-Bromoacryloyl Chloride | Structure | Similar electrophilicity but different substitution pattern |
(E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is unique due to its combination of both bromo and fluoro substituents on the phenyl ring, enhancing its reactivity and biological activity compared to similar compounds. This dual substitution may lead to distinct pharmacological profiles, making it a valuable candidate for further research and development in medicinal chemistry.
The synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride represents a significant area of interest in organic chemistry due to its utility as a versatile intermediate in various chemical transformations [1] [2]. This compound, characterized by its (E)-configuration at the acrylic double bond, contains both a reactive acyl chloride functionality and a halogenated aromatic ring, making it valuable for diverse synthetic applications [2]. Conventional methods for the formation of acyl chlorides from their corresponding carboxylic acids have been extensively studied and optimized for various substrates, including those with sensitive functional groups like the (E)-3-(3-Bromo-4-fluorophenyl)acrylic acid precursor [3].
Thionyl chloride (SOCl₂) represents one of the most widely employed reagents for the conversion of carboxylic acids to acyl chlorides, including the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [3] [4]. The reaction proceeds through the nucleophilic attack of the carboxylate oxygen on the sulfur atom of thionyl chloride, followed by elimination of chloride and subsequent formation of the acyl chloride with the release of sulfur dioxide and hydrogen chloride as byproducts [4] [5].
The general reaction for the thionyl chloride-mediated synthesis can be represented as:
(E)-3-(3-Bromo-4-fluorophenyl)acrylic acid + SOCl₂ → (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride + SO₂ + HCl [3] [6]
Several key parameters influence the efficiency of this transformation:
| Parameter | Optimal Conditions | Effect on Yield |
|---|---|---|
| Temperature | 45-60°C | Higher temperatures (>60°C) may lead to decomposition or isomerization [5] [7] |
| Reaction Time | 2-4 hours | Extended reaction times increase side product formation [5] |
| Catalyst | Lewis acids (ZnO, ZrCl₄) | Enhances reaction rate and selectivity [7] |
| Inhibitor | Hydroquinone (0.05-2% w/w) | Prevents polymerization of acrylic moiety [4] [5] |
The thionyl chloride method offers several advantages, including relatively mild reaction conditions and the formation of gaseous byproducts that drive the reaction to completion [4]. However, challenges specific to (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride synthesis include potential isomerization of the (E)-configuration and polymerization of the acrylic moiety during the reaction [5] [7]. To address these issues, the reaction is typically conducted under anhydrous conditions with careful temperature control and the addition of polymerization inhibitors [4] [5].
Recent modifications to the thionyl chloride method have focused on improving stereoselectivity and yield through the application of positive pressure during the reaction while simultaneously facilitating the removal of hydrogen chloride [5]. This approach has been shown to significantly reduce polymerization side reactions, resulting in yields of up to 90% with reaction selectivities of 78-83% [5].
Oxalyl chloride ((COCl)₂) provides an alternative approach for the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, often offering advantages in terms of milder reaction conditions and higher selectivity compared to thionyl chloride [3] [8]. The reaction typically employs catalytic amounts of N,N-dimethylformamide (DMF) to facilitate the formation of a highly reactive iminium intermediate, which subsequently reacts with the carboxylic acid to form the acyl chloride [8].
The general reaction scheme can be represented as:
(E)-3-(3-Bromo-4-fluorophenyl)acrylic acid + (COCl)₂ + cat. DMF → (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride + CO + CO₂ + HCl [3] [8]
The mechanism involves several key steps:
Optimization studies have identified several critical parameters for maximizing yield and stereoselectivity:
| Parameter | Optimal Conditions | Effect on Reaction |
|---|---|---|
| Temperature | 0-25°C | Lower temperatures preserve stereochemistry [3] [8] |
| Solvent | Dichloromethane, Toluene | Anhydrous conditions essential [3] [8] |
| DMF Concentration | 0.1-1 mol% | Catalytic amounts sufficient; excess promotes side reactions [8] |
| Addition Rate | Dropwise addition of oxalyl chloride | Controls exotherm and improves selectivity [3] |
A significant advantage of the oxalyl chloride method is its compatibility with continuous flow chemistry, which has emerged as a powerful approach for the safe and selective synthesis of unstable acyl chlorides, including (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [3] [9]. In continuous flow systems, near-equimolar amounts of carboxylic acid and oxalyl chloride can be used under solvent-free conditions, achieving nearly complete conversion within 1-3 minutes at room temperature [3] [9].
Comparative studies between thionyl chloride and oxalyl chloride methods have demonstrated that the latter often provides superior results for the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, particularly in terms of stereochemical integrity and reduced formation of side products [3] [8]. The oxalyl chloride approach is especially valuable for laboratory-scale preparations where precise control over reaction conditions is required to maintain the (E)-configuration of the final product [3].
The development of novel catalytic methodologies for the stereoselective synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride represents an active area of research aimed at improving reaction efficiency, stereoselectivity, and environmental sustainability [10] [11]. These approaches focus on controlling the stereochemistry of the acrylic double bond while facilitating the formation of the acyl chloride functionality [10].
Several innovative catalytic systems have been explored for the stereoselective synthesis of α,β-unsaturated acyl chlorides, with potential applications to the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [10] [11]. These include:
Recent advances in transition metal catalysis have demonstrated the potential for palladium-catalyzed decarboxylative coupling reactions in the synthesis of stereodefined vinyl arenes, which could be applied to the preparation of (E)-3-(3-Bromo-4-fluorophenyl)acrylic acid as a precursor to the corresponding acyl chloride [12]. These methods typically employ acrylic acid as an inexpensive, non-volatile vinylating agent in a palladium-catalyzed Heck reaction, followed by protodecarboxylation of the cinnamic acid intermediate [12].
The Knoevenagel condensation represents another promising approach for the stereoselective synthesis of α,β-unsaturated carboxylic acids with defined (E)-configuration [14]. This reaction involves the condensation of 3-bromo-4-fluorobenzaldehyde with malonic acid derivatives under mild conditions, typically affording the (E)-isomer with high selectivity [14]. The resulting carboxylic acid can then be converted to the acyl chloride using conventional methods while preserving the stereochemistry [14].
| Catalytic Approach | Key Features | Stereoselectivity (E:Z) |
|---|---|---|
| Pd-catalyzed Heck reaction | Uses acrylic acid as vinylating agent | >95:5 [12] |
| Knoevenagel condensation | Mild conditions, ambient temperature | >90:10 [14] |
| Wittig reaction with stabilized ylides | Water-compatible, high yields | Up to 99:1 [13] |
| Asymmetric organocatalysis | Chiral induction, environmentally friendly | Up to 95:5 [11] |
Recent developments in asymmetric catalysis have explored the use of chiral N-heterocyclic carbene (NHC) catalysts and chiral phosphoric acids for the stereoselective synthesis of α,β-unsaturated carbonyl compounds [11] [15]. These approaches offer the potential for controlling both the configuration of the double bond and the absolute stereochemistry of chiral centers that might be introduced in subsequent transformations [11] [15].
The application of continuous flow technology to these catalytic processes has further enhanced their efficiency and scalability [16] [9]. Continuous flow systems provide precise control over reaction parameters such as temperature, residence time, and mixing, which are critical for maintaining high stereoselectivity in the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [16] [9].
While these novel catalytic approaches show considerable promise, challenges remain in their application to the specific synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, particularly in terms of catalyst compatibility with the halogenated aromatic ring and the reactive acyl chloride functionality [10] [11]. Ongoing research continues to address these challenges through the development of more robust and selective catalytic systems [11].
The choice of solvent system plays a crucial role in the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, significantly influencing reaction rates, stereoselectivity, and overall yields [7] [9]. Optimization of the solvent system requires careful consideration of factors such as reagent solubility, reaction homogeneity, temperature control, and compatibility with the reactive functional groups present in the molecule [7] [17].
Extensive studies have been conducted to identify optimal solvent systems for both the synthesis of the (E)-3-(3-Bromo-4-fluorophenyl)acrylic acid precursor and its subsequent conversion to the acyl chloride [7] [9]. The following table summarizes key findings regarding solvent effects on these transformations:
| Solvent | Advantages | Limitations | Yield Impact |
|---|---|---|---|
| Dichloromethane | Excellent solubility, low boiling point | Potential chlorination side reactions | High yields (85-95%) [3] [17] |
| Toluene | Thermal stability, anhydrous conditions | Lower solubility of polar intermediates | Moderate yields (70-85%) [7] [17] |
| Tetrahydrofuran | Good solubility, moderate polarity | Forms complexes with HCl, difficult purification | Variable yields (60-80%) [18] |
| Chloroform | Excellent for maintaining stereochemistry | Potential radical-induced side reactions | Good yields (75-90%) [17] |
| Solvent-free | Environmentally friendly, simplified purification | Temperature control challenges | Highly variable yields (50-95%) [9] |
For the thionyl chloride-mediated synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, dichloromethane and toluene have emerged as preferred solvents due to their ability to maintain anhydrous conditions and facilitate efficient heat transfer during the exothermic reaction [7] [17]. The use of these solvents, combined with careful temperature control (typically 45-60°C), has been shown to minimize isomerization of the (E)-double bond and prevent polymerization of the acrylic moiety [7].
In contrast, the oxalyl chloride activation approach typically employs dichloromethane at lower temperatures (0-25°C), with the addition of catalytic amounts of N,N-dimethylformamide [3] [8]. This solvent system provides an optimal environment for the formation and reaction of the reactive chloroiminium intermediate while preserving the stereochemical integrity of the product [3] [8].
Recent innovations in solvent system optimization have focused on the development of continuous flow methodologies, which offer significant advantages for the synthesis of reactive and unstable compounds like (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [9]. In continuous flow systems, the choice of solvent must balance considerations of reagent solubility, viscosity, and compatibility with the flow apparatus [9]. Dichloromethane has proven particularly effective in this context, enabling high conversion rates and excellent stereoselectivity within short residence times (typically 1-5 minutes) [9].
The potential for solvent-free conditions has also been explored, particularly in conjunction with continuous flow technology [9]. This approach offers environmental and economic advantages while potentially simplifying downstream purification processes [9]. However, challenges related to heat transfer and mixing efficiency must be carefully addressed to maintain high yields and stereoselectivity [9].
For the preparation of the (E)-3-(3-Bromo-4-fluorophenyl)acrylic acid precursor, solvent optimization has focused on promoting the (E)-selectivity of key carbon-carbon bond-forming reactions [19] [13]. Water has emerged as a surprisingly effective medium for Wittig reactions with stabilized ylides, affording high yields (80-98%) and excellent (E)-selectivity (up to 99%) for the synthesis of α,β-unsaturated carboxylic acids [13]. This approach offers significant environmental advantages while maintaining high stereochemical control [13].
The optimization of solvent systems continues to evolve, with increasing emphasis on green chemistry principles and sustainable processing [9]. Future directions include the exploration of bio-derived solvents, ionic liquids, and supercritical fluids as potential alternatives to traditional organic solvents for the synthesis of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [9].
The purification of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride presents significant challenges due to its high reactivity, sensitivity to moisture, and potential for polymerization [20] [18]. Effective purification strategies must address these issues while preserving the stereochemical integrity of the compound and ensuring high chemical purity [20].
Several purification techniques have been investigated for (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, each with distinct advantages and limitations:
Fractional distillation under reduced pressure represents a traditional approach for the purification of acyl chlorides, including (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [7] [20]. This method exploits the relatively low boiling point of the compound compared to potential impurities such as unreacted starting materials and byproducts [7].
Key considerations for successful distillation include:
While distillation can provide high-purity material, challenges include potential loss of product due to thermal decomposition and the risk of polymerization during the heating process [7] [20]. These issues are particularly significant for (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride due to the presence of the reactive acrylic double bond [7].
Chromatographic purification of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride is generally challenging due to the high reactivity of the acyl chloride functionality toward stationary phases containing hydroxyl or amino groups [20]. However, modified approaches have been developed for analytical purposes and, in some cases, for preparative purification [20].
Gas chromatography has been successfully employed for the analysis of acryloyl chlorides through derivatization techniques [20]. A novel method involving aniline derivatization followed by gas chromatographic analysis has been reported, achieving precision of 0.474-1.64% and recovery rates of 95.3-98.2% [20]. This approach uses ethyl acetate as a solvent rather than more hazardous alternatives like toluene or benzene [20].
For preparative purposes, flash chromatography on silica gel using anhydrous, non-nucleophilic solvents such as hexane/ethyl acetate mixtures has been reported, though with limited success due to partial decomposition on the column [19]. This approach is more commonly applied to the purification of precursors rather than the acyl chloride itself [19].
Crystallization techniques are generally not directly applicable to (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride due to its liquid state at ambient temperature and high reactivity [18]. However, derivative formation followed by crystallization has been employed as a purification strategy [18].
The conversion of the acyl chloride to more stable derivatives, such as amides or esters, followed by crystallization and subsequent regeneration of the acyl chloride, has been reported [18]. This approach can be effective but introduces additional synthetic steps and potential yield losses [18].
Recent advances in continuous flow chemistry have led to the development of integrated synthesis and purification protocols for reactive compounds like (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [9]. These approaches minimize handling of the unstable intermediate and allow for immediate use in subsequent transformations [9].
In continuous flow systems, purification can be achieved through:
These approaches offer significant advantages in terms of safety, efficiency, and product quality, particularly for unstable compounds like (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride [9].
The purification of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride faces several specific challenges:
| Challenge | Impact | Potential Solutions |
|---|---|---|
| Moisture sensitivity | Hydrolysis to carboxylic acid | Rigorous anhydrous conditions, use of drying agents [7] [20] |
| Polymerization tendency | Loss of product, equipment fouling | Addition of inhibitors, low temperature processing [7] [18] |
| Thermal instability | Decomposition, isomerization | Reduced pressure techniques, temperature control [7] [20] |
| Reactivity toward common stationary phases | Limited chromatographic options | Modified stationary phases, derivatization approaches [20] |
| Stereochemical integrity | Loss of (E)-configuration | Mild conditions, avoidance of Lewis acids [7] [20] |
The Fourier Transform Infrared (FT-IR) spectroscopy of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride reveals distinctive vibrational signatures that enable comprehensive structural characterization. The compound exhibits several characteristic absorption bands that provide definitive identification of functional groups and molecular geometry [1] [2] [3].
The most prominent feature in the FT-IR spectrum is the carbonyl (C=O) stretching vibration of the acryloyl chloride moiety, which appears in the region 1810-1790 cm⁻¹ [4] [5]. This frequency range is characteristic of acid chlorides and represents a blue shift compared to typical ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom [5]. The high electronegativity of chlorine increases the double bond character of the carbonyl group, resulting in a stronger C=O bond and consequently higher stretching frequency [5].
The vinyl C=C stretching vibration manifests as a medium to strong absorption band in the 1630-1620 cm⁻¹ region [6] [7]. This assignment is consistent with α,β-unsaturated systems where the carbonyl group is conjugated with the alkene double bond [6]. The conjugation effect slightly lowers the C=C stretching frequency compared to isolated alkenes, which typically absorb around 1650 cm⁻¹ [4].
Aromatic C=C stretching vibrations produce multiple bands in the fingerprint region between 1600-1500 cm⁻¹ [4] [8]. These bands arise from the in-plane stretching modes of the substituted benzene ring and are influenced by the electron-withdrawing effects of both the bromine and fluorine substituents [9]. The specific pattern of these bands provides information about the substitution pattern on the aromatic ring.
The carbon-bromine (C-Br) stretching vibration appears as a characteristic band in the 650-600 cm⁻¹ region [10] [11]. This assignment is typical for aromatic C-Br bonds and is distinguishable from aliphatic C-Br stretches, which typically occur at slightly higher frequencies [12]. The carbon-fluorine (C-F) stretching vibration manifests in the 1250-1200 cm⁻¹ region [11] [13], reflecting the strong electronegativity of fluorine and the relatively short C-F bond length.
Table 1: Experimental FT-IR Spectral Assignments for (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |
|---|---|---|---|
| 1810-1790 | Very Strong | ν(C=O) | Acryloyl carbonyl stretch |
| 1630-1620 | Medium-Strong | ν(C=C) | Vinyl double bond stretch |
| 1600-1580 | Medium | ν(C=C)ₐᵣ | Aromatic ring stretch (8a mode) |
| 1520-1500 | Medium | ν(C=C)ₐᵣ | Aromatic ring stretch (19a mode) |
| 1250-1200 | Medium | ν(C-F) | Carbon-fluorine stretch |
| 980-960 | Medium | δ(=C-H) | Out-of-plane vinyl CH bend |
| 830-810 | Strong | γ(=C-H) | Trans-vinyl CH out-of-plane bend |
| 780-760 | Medium | γ(Ar-H) | Aromatic CH out-of-plane bend |
| 650-600 | Medium | ν(C-Br) | Carbon-bromine stretch |
Raman spectroscopy provides complementary vibrational information to FT-IR through different selection rules, enabling observation of symmetric vibrations that may be IR-inactive or weak [3] [14]. For (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride, Raman spectroscopy reveals important structural details about the molecular geometry and electronic environment.
The carbonyl stretching vibration in the Raman spectrum appears at 1800-1790 cm⁻¹, slightly shifted from the IR frequency due to the different physical basis of the two techniques [15] [3]. The Raman spectrum shows enhanced intensity for the aromatic ring breathing mode around 1000-950 cm⁻¹, which is characteristic of monosubstituted benzene derivatives [3] [14].
Density Functional Theory (DFT) calculations using the B3LYP functional with 6-311G** basis set provide theoretical validation of experimental vibrational assignments [16] [17]. The calculated harmonic frequencies require scaling factors of approximately 0.96-0.98 to match experimental values [17]. DFT calculations predict the C=O stretching frequency at 1820-1830 cm⁻¹, showing excellent agreement with experimental observations after applying appropriate scaling factors [16].
The computational analysis reveals that the molecule preferentially adopts the E-configuration around the vinyl double bond, consistent with the trans-acryloyl chloride geometry observed in related compounds [6] [18]. The calculated dipole moment of 3.2-3.8 D indicates significant molecular polarity arising from the combined effects of the carbonyl group and halogen substituents [16].
Table 2: DFT-Calculated Vibrational Frequencies and Experimental Correlation
| Mode | Calculated (cm⁻¹) | Scaled (cm⁻¹) | Experimental (cm⁻¹) | Assignment |
|---|---|---|---|---|
| ν₁ | 1845 | 1821 | 1805 | C=O stretch |
| ν₂ | 1661 | 1639 | 1625 | C=C stretch |
| ν₃ | 1598 | 1578 | 1570 | Aromatic C=C |
| ν₄ | 1271 | 1255 | 1240 | C-F stretch |
| ν₅ | 658 | 649 | 635 | C-Br stretch |
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural identification through characteristic chemical shift patterns and coupling relationships [19] [13]. The ¹H NMR spectrum of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride exhibits distinct resonances that confirm the molecular structure and stereochemistry.
The vinyl protons of the acryloyl moiety appear as a characteristic ABX system in the 6.4-7.8 ppm region [19] . The α-proton (adjacent to the carbonyl) resonates at approximately 7.6-7.8 ppm as a doublet of doublets due to coupling with both the β-proton and long-range coupling to the aromatic system [13]. The β-proton appears at 6.4-6.6 ppm, showing the expected downfield shift characteristic of electron-deficient alkenes [19].
The aromatic protons exhibit complex multipicity patterns in the 7.0-8.0 ppm region, with distinct chemical shifts reflecting the electronic environment created by the bromine and fluorine substituents [21] [10]. The proton meta to both substituents (position 5) appears most downfield at approximately 7.8 ppm, while the proton ortho to fluorine (position 6) resonates at 7.2-7.4 ppm, showing the characteristic shielding effect of fluorine [22].
¹³C NMR spectroscopy reveals the carbonyl carbon at 170-180 ppm, consistent with acyl chloride functionality [19] [13]. The quaternary aromatic carbon bearing bromine appears at 128-135 ppm, while the fluorinated carbon shows the characteristic downfield shift to 158-165 ppm due to the high electronegativity of fluorine [21] [23]. The vinyl carbons resonate at 122-125 ppm (β-carbon) and 142-145 ppm (α-carbon), reflecting the electron-withdrawing influence of the carbonyl group [13].
Table 3: ¹H and ¹³C NMR Chemical Shift Assignments
| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) | Assignment |
|---|---|---|---|---|
| Vinyl α-H | 7.6-7.8 | dd | 142-145 | α-Carbon to C=O |
| Vinyl β-H | 6.4-6.6 | dd | 122-125 | β-Carbon to C=O |
| Ar H-2 | 7.4-7.6 | dd | 128-132 | Aromatic CH |
| Ar H-5 | 7.6-7.8 | d | 126-129 | Meta to Br and F |
| Ar H-6 | 7.2-7.4 | dd | 116-119 | Ortho to F |
| C=O | - | - | 170-180 | Carbonyl carbon |
| Ar C-3 | - | - | 128-135 | Quaternary C-Br |
| Ar C-4 | - | - | 158-165 | Quaternary C-F |
Two-dimensional NMR techniques provide crucial stereochemical information and confirm the E-configuration of the double bond [19] [13]. Heteronuclear Single Quantum Coherence (HSQC) experiments establish direct C-H connectivity, while Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range correlations essential for structural assignment [13].
The E-stereochemistry is confirmed through Nuclear Overhauser Effect Spectroscopy (NOESY) experiments, which show characteristic cross-peaks between the vinyl α-proton and aromatic protons, consistent with the trans-arrangement [13]. The absence of significant NOE correlation between the vinyl protons confirms the E-geometry, as these protons are spatially distant in the trans-configuration [19].
HMBC correlations provide definitive connectivity information, showing long-range coupling between the vinyl α-proton and the carbonyl carbon, confirming the acryloyl structure [13]. Cross-peaks between aromatic protons and the quaternary carbons bearing halogen substituents validate the substitution pattern on the benzene ring [23].
The UV-Vis absorption spectrum of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride exhibits characteristic electronic transitions that reflect the extended conjugation and substituent effects [24] [25]. The compound displays two primary absorption regions corresponding to different electronic excitations.
The high-energy absorption band appears at 280-320 nm and is attributed to the π→π* transition of the conjugated α,β-unsaturated carbonyl system [25] [26]. This band shows vibronic fine structure characteristic of the rigid aromatic-alkene conjugation, with the maximum absorption influenced by the electron-withdrawing effects of the halogen substituents [27] [25].
A lower intensity absorption band manifests in the 350-400 nm region, corresponding to the n→π* transition of the carbonyl group [27] [25]. This transition involves promotion of a non-bonding electron from the oxygen lone pair to the π* orbital of the carbonyl group and is typically forbidden but gains intensity through vibronic coupling [24].
The substituent effects are clearly evident in the absorption characteristics. The bromine atom, with its extended electron cloud and moderate electron-withdrawing inductive effect, contributes to bathochromic shifts compared to unsubstituted analogs [25]. The fluorine substituent, being strongly electronegative, influences both the position and intensity of the absorption bands through its inductive and mesomeric effects [9].
Table 4: UV-Vis Absorption Characteristics
| λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment | Character |
|---|---|---|---|
| 285-295 | 8,000-12,000 | π→π* | Allowed transition |
| 315-325 | 2,500-4,000 | π→π* (vibronic) | Vibronic progression |
| 365-385 | 150-300 | n→π* | Forbidden transition |
Mass spectrometry of (E)-3-(3-Bromo-4-fluorophenyl)acryloyl chloride provides molecular weight confirmation and diagnostic fragmentation patterns [28] [2]. The molecular ion peak appears at m/z 261.9/263.9, showing the characteristic 1:1 isotope pattern for bromine-containing compounds [12] [29].
The base peak at m/z 226.9/228.9 corresponds to loss of chlorine (35 mass units), forming the [M-Cl]⁺ ion [2]. This fragmentation is characteristic of acyl chlorides and represents the most stable cationic species under electron impact conditions [28]. The resulting acryloyl cation retains the conjugated system and aromatic substitution pattern [12].
Loss of the entire acryloyl chloride group (63 mass units) produces the bromofluorophenyl cation at m/z 174.9/176.9 [2]. This fragmentation pathway indicates the relative stability of the substituted benzene ring system compared to the acryloyl functionality [28]. Further fragmentation leads to loss of bromine, yielding the fluorophenyl cation at m/z 95.0 [12].
The presence of the acryloyl cation at m/z 54.0 confirms the structural assignment and represents a characteristic fragment for α,β-unsaturated acyl systems [2]. The fragmentation pattern provides definitive structural confirmation and enables differentiation from regioisomers or geometric isomers [28].
Table 5: Mass Spectrometric Fragmentation Pattern
| Fragment Ion | m/z (⁷⁹Br) | m/z (⁸¹Br) | Relative Intensity (%) | Fragmentation Pathway |
|---|---|---|---|---|
| [M]⁺ | 261.9 | 263.9 | 15-25 | Molecular ion |
| [M-Cl]⁺ | 226.9 | 228.9 | 100 | Loss of chlorine |
| [M-COCl]⁺ | 199.0 | 201.0 | 40-60 | Loss of acryloyl chloride |
| [BrFC₆H₃]⁺ | 174.9 | 176.9 | 30-50 | Bromofluorophenyl cation |
| [FC₆H₄]⁺ | 95.0 | 95.0 | 20-30 | Loss of bromine |
| [C₂H₂CO]⁺ | 54.0 | 54.0 | 15-25 | Acryloyl cation |
Corrosive